molecular formula C16H16FNO B5836143 N-(4-fluorobenzyl)-3,5-dimethylbenzamide

N-(4-fluorobenzyl)-3,5-dimethylbenzamide

Cat. No.: B5836143
M. Wt: 257.30 g/mol
InChI Key: VBCRPGMFZBLBQX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3,5-dimethylbenzamide is a benzamide derivative characterized by a 3,5-dimethylbenzoyl group linked to a 4-fluorobenzylamine moiety. This compound is part of a broader class of benzamides studied for their biological activities, particularly as histone deacetylase (HDAC) inhibitors and chemotherapeutic adjuvants . Its structure combines hydrophobic methyl groups with a polar fluorinated aromatic ring, which may enhance binding affinity to specific enzyme pockets or improve pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11-7-12(2)9-14(8-11)16(19)18-10-13-3-5-15(17)6-4-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCRPGMFZBLBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

LMK-235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide): Features a hydroxamic acid side chain instead of the 4-fluorobenzyl group. This modification confers HDAC4/5 selectivity, critical for targeting cancer cells .

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (2m): Contains a hydroxamic acid moiety and a 4-fluorobenzyl group, enhancing HDAC inhibitory activity (IC₅₀ values in the nanomolar range) .

N-(4-hydroxybiphenyl-3-ylcarbamothioyl)-3,5-dimethylbenzamide : Substitutes the fluorobenzyl group with a thiourea-linked hydroxybiphenyl, altering solubility and target specificity (e.g., PIP3 antagonism) .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (DMSO) Key NMR Shifts (δ, ppm)
N-(4-fluorobenzyl)-3,5-dimethylbenzamide (hypothetical) ~180–190 (estimated) High δ 2.23 (s, 6H, CH₃), 4.25–4.68 (m, benzyl), 7.01–7.40 (aromatic)
LMK-235 Not reported Moderate δ 2.25 (s, 6H, CH₃), 3.7–4.1 (m, hexyloxy), 7.12–7.35 (aromatic)
Compound 2m 185–187 High δ 2.23 (s, 6H, CH₃), 7.01–7.40 (aromatic), 8.43–8.47 (hydroxamate NH)

Notes:

  • The fluorobenzyl group in this compound likely improves membrane permeability compared to non-fluorinated analogues .
  • Hydroxamic acid derivatives (e.g., LMK-235, 2m) exhibit lower melting points due to hydrogen bonding interactions .

Selectivity and Toxicity

  • Selectivity : Fluorine substitution minimizes metabolic degradation (e.g., cytochrome P450 interactions) compared to chlorinated derivatives like diflubenzuron .
  • Toxicity: Hydroxamic acid-containing compounds (e.g., LMK-235) may cause hematological toxicity, whereas non-hydroxamate benzamides (e.g., this compound) are better tolerated in vivo .

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